molecular formula C14H10ClN5S B12033782 5-(3-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-63-6

5-(3-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12033782
CAS No.: 478254-63-6
M. Wt: 315.8 g/mol
InChI Key: PNGDFPLRVJIJJP-RQZCQDPDSA-N
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Description

5-(3-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-chlorobenzaldehyde with 3-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chlorophenyl and pyridine groups can interact with hydrophobic pockets in proteins, affecting their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-((pyridin-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Chlorophenyl)-4-((pyridin-4-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-one

Uniqueness

The unique combination of the chlorophenyl, pyridine, and triazole moieties in 5-(3-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

478254-63-6

Molecular Formula

C14H10ClN5S

Molecular Weight

315.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10ClN5S/c15-12-5-1-4-11(7-12)13-18-19-14(21)20(13)17-9-10-3-2-6-16-8-10/h1-9H,(H,19,21)/b17-9+

InChI Key

PNGDFPLRVJIJJP-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CN=CC=C3

Origin of Product

United States

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